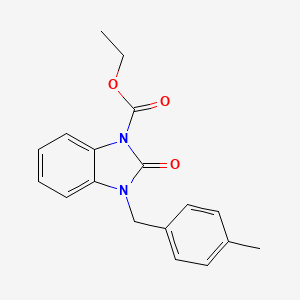

ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a benzimidazole derivative characterized by:

- Core structure: A fused bicyclic system with a 2-oxo-2,3-dihydro-1H-benzimidazole backbone.

- Substituents:

- A 4-methylbenzyl group at position 2.

- An ethyl carboxylate ester at position 1.

- Functional groups: The 2-oxo group introduces hydrogen-bonding capacity, while the ester group enhances lipophilicity.

Benzimidazoles are pharmacologically significant, often exhibiting antimicrobial, antiviral, and anticancer activities . The 4-methylbenzyl substituent may influence target selectivity, while the ethyl ester could act as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo .

Properties

IUPAC Name |

ethyl 3-[(4-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBGSRQPMXFMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by case studies and research findings.

- Molecular Formula : C18H20N2O3

- Molecular Weight : Approximately 310.36 g/mol

- Structure : The compound features a benzimidazole core with an ethyl ester and a 4-methylbenzyl substituent, enhancing its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzimidazole derivatives with ethyl acetoacetate. This process can be modified to introduce various substituents to tailor the compound's biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results suggest that the compound has promising potential as an anticancer agent due to its ability to inhibit cell proliferation.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In a study examining its effectiveness against bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that this compound could serve as a potential antimicrobial agent.

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cancer cell proliferation and microbial growth. Studies have suggested that it may act by:

- Inhibiting DNA synthesis : By interfering with the replication process in cancer cells.

- Disrupting cell membrane integrity : Leading to cell lysis in bacterial pathogens.

- Modulating apoptotic pathways : Inducing programmed cell death in malignant cells.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on different human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy.

Study on Antimicrobial Properties

In another study focused on its antimicrobial properties, the compound was tested against a panel of clinical isolates from patients with infections. The results demonstrated effective inhibition of growth in several strains resistant to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Ethyl Ester vs. Carboxylic Acid

- Target Compound : Ethyl ester group (logP ~3.5 estimated) enhances membrane permeability but reduces aqueous solubility.

- 3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic Acid ():

(b) 2-Oxo Group vs. Tetrazole Substituent

- USP Candesartan Cilexetil Related Compound D (): Contains a 2-ethyl-2H-tetrazol-5-yl group instead of 2-oxo. Tetrazole acts as a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding versatility (both donor and acceptor) .

Substituent Effects on Pharmacological Activity

Structural Conformation and Crystallography

- Ring Puckering: The target compound’s benzimidazole ring likely exhibits minor puckering (amplitude <0.5 Å) due to steric effects from the 4-methylbenzyl group, as modeled by Cremer-Pople coordinates .

- Hydrogen Bonding : The 2-oxo group participates in intermolecular hydrogen bonds (e.g., N–H···O=C), influencing crystal packing and stability .

- Comparison with Pyrrolo-Thiazine Derivative ():

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.